trans-3-Bromocyclobutanamine;hydrochloride
Description
trans-3-Bromocyclobutanamine hydrochloride is a cyclobutane-derived amine hydrochloride salt with a bromine substituent at the 3-position of the cyclobutane ring. The bromine atom introduces steric bulk and electronic effects, which may influence reactivity, solubility, and biological activity. As a hydrochloride salt, it benefits from enhanced aqueous solubility, a common trait among amine hydrochlorides .
Properties
IUPAC Name |
3-bromocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMLYRZANCGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231664-39-2, 2230802-54-5 | |
| Record name | rac-(1s,3s)-3-bromocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-bromocyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Bromocyclobutanamine;hydrochloride typically involves the bromination of cyclobutanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification and crystallization processes to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Bromocyclobutanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclobutanamine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Formation of azido, cyano, or other substituted cyclobutanamines.
Reduction Reactions: Formation of cyclobutanamine.
Oxidation Reactions: Formation of cyclobutanone derivatives.
Scientific Research Applications
Trans-3-Bromocyclobutanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-3-Bromocyclobutanamine;hydrochloride involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclobutanamine Hydrochloride Derivatives
Structural and Electronic Differences
- Bromine vs. Methyl Substituents : The bromine atom in trans-3-bromocyclobutanamine hydrochloride contributes to a higher molar mass (~198 g/mol) compared to the methyl analog (~158 g/mol). Bromine’s larger atomic radius and polarizability may increase steric hindrance and alter nucleophilic substitution (e.g., SN2) reactivity compared to the methyl group .
- Aromatic vs. This could enhance binding affinity in biological targets but reduce solubility compared to aliphatic analogs .
- Electron-Withdrawing Groups: The trifluoromethyl group in C₅H₉ClF₃N is strongly electron-withdrawing, which may stabilize the amine against oxidation and improve metabolic stability.
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit good water solubility due to ionic dissociation. However, substituents like bromine (hydrophobic) or methoxymethyl (polar) modulate this property. For example, the methoxymethyl derivative may have superior solubility in polar solvents compared to the brominated analog .
- Stability : Bromine’s leaving-group ability makes trans-3-bromocyclobutanamine hydrochloride more reactive in substitution reactions than its methyl or trifluoromethyl counterparts. Stability studies on similar hydrochlorides (e.g., amitriptyline HCl) suggest that proper storage (low humidity, inert atmosphere) is critical for maintaining integrity .
Biological Activity
Trans-3-Bromocyclobutanamine;hydrochloride is a brominated cyclic amine with the molecular formula C₄H₈BrN·HCl and a molecular weight of approximately 186.48 g/mol. This compound has gained attention in biological research due to its unique structural features, which influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
This compound is synthesized through various methods, often involving the bromination of cyclobutane derivatives. The presence of a bromine atom enhances its reactivity and biological interactions. The compound exists as a hydrochloride salt, improving its solubility in water and facilitating laboratory handling.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, modulating enzyme and receptor activities.
Table 1: Mechanistic Interactions
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Interaction with polar biological molecules |
| Ionic Interactions | Modulation of enzyme activity through charge interactions |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Potential : The compound's structural similarity to other bioactive molecules positions it as a potential lead in cancer research, particularly in targeting specific pathways involved in tumor growth .
- Neuroactive Properties : Due to its ability to cross the blood-brain barrier, this compound may exhibit neuroactive effects, warranting investigation into its potential use in treating neurological disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. Results indicated an MIC value of 4.9 µM against Mycobacterium tuberculosis, suggesting significant antimicrobial activity compared to other tested compounds .
- Neuroactivity Assessment : In a neuropharmacological study, this compound was administered to animal models to assess its impact on behavior and cognitive functions. Preliminary findings indicated alterations in anxiety-related behaviors, suggesting potential applications in anxiety disorders .
Comparison with Related Compounds
This compound is compared with other cyclic amines to highlight its unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Brominated cyclic amine | Unique bromine substitution enhancing reactivity |
| Trans-3-Fluorocyclobutanamine;hydrochloride | Fluorinated cyclic amine | Fluorine substitution affecting reactivity |
| Cyclobutylamine | Non-halogenated cyclic amine | Lacks halogen, differing biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
